molecular formula C25H31FN4O5 B2414189 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 896361-99-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2414189
CAS No.: 896361-99-2
M. Wt: 486.544
InChI Key: PXQNRMHOISOLQA-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

    Coupling with Benzo[d][1,3]dioxole: The piperazine intermediate is then coupled with a benzo[d][1,3]dioxole derivative under basic conditions to form the desired intermediate.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 3-methoxypropylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially altering its pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various piperazine derivatives.

Scientific Research Applications

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychological disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The presence of the piperazine ring suggests it may act as a ligand for serotonin or dopamine receptors, modulating their activity and influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier, making it a promising candidate for drug development.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O5/c1-33-14-2-9-27-24(31)25(32)28-16-21(18-3-8-22-23(15-18)35-17-34-22)30-12-10-29(11-13-30)20-6-4-19(26)5-7-20/h3-8,15,21H,2,9-14,16-17H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNRMHOISOLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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